
Cyclo(-Gly-His)
Vue d'ensemble
Description
Cyclo(-Gly-His), also known as cyclo(Gly-His) or c(Gly-His), is a cyclic dipeptide composed of glycine (Gly) and histidine (His) residues linked in a 9-membered ring structure (CAS: 15266-88-3) . It is a white solid with a melting point of 222–223°C, soluble in water and ethanol but insoluble in most organic solvents . The compound exhibits pH-dependent stability, hydrolyzing under strongly acidic or alkaline conditions . Cyclo(-Gly-His) has garnered attention for its biological activities, including anticancer properties (e.g., IC₅₀ values of 1.699 mM and 0.358 mM against HeLa and MCF-7 cells, respectively) , and its ability to form copper(II) complexes with superoxide dismutase (SOD)-like activity . Its structural rigidity and resistance to enzymatic degradation make it a candidate for drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(-Gly-His) can be synthesized through several methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of a linear dipeptide precursor. The linear dipeptide can be synthesized by coupling glycine and histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is typically achieved by treating the linear dipeptide with a cyclizing agent like triphosgene or by using high-dilution conditions to promote intramolecular cyclization.
Industrial Production Methods
Industrial production of Cyclo(-Gly-His) may involve large-scale solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and automated synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. After the linear dipeptide is synthesized, it can be cleaved from the resin and cyclized to form Cyclo(-Gly-His).
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(-Gly-His) can undergo various chemical reactions, including:
Oxidation: The histidine residue in Cyclo(-Gly-His) can be oxidized to form N-formylkynurenine or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, leading to the formation of reduced histidine derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the glycine or histidine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-formylkynurenine and other oxidized histidine derivatives.
Reduction: Reduced histidine derivatives.
Substitution: Alkylated or acylated derivatives of Cyclo(-Gly-His).
Applications De Recherche Scientifique
Structural Characteristics and Synthesis
Cyclo(-Gly-His) belongs to the class of cyclic dipeptides, which are known for their constrained geometry that often results in enhanced stability and binding affinity compared to linear peptides. The synthesis of cyclo(-Gly-His) can be achieved through various methods, including solid-phase peptide synthesis and cyclization reactions involving amino acid derivatives. Its structure allows for specific interactions with biological targets, making it an attractive candidate for drug development.
Antitumor Activity
Cyclo(-Gly-His) has shown potential antitumor effects in various studies. For example, cyclic dipeptides have been reported to inhibit the proliferation of cancer cell lines, including glioma and ovarian carcinoma cells. The mechanism of action is believed to involve the modulation of cell signaling pathways that regulate apoptosis and cell growth .
Neuroprotective Effects
Research indicates that cyclo(-Gly-His) may possess neuroprotective properties. Cyclic dipeptides are known to interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have demonstrated that related cyclic dipeptides can mitigate oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Properties
Cyclo(-Gly-His) has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate pain responses associated with inflammatory conditions. This suggests its potential use as a therapeutic agent for managing inflammatory diseases .
Applications in Drug Development
The unique properties of cyclo(-Gly-His) make it a valuable scaffold in drug design:
- Drug Delivery Systems : Its ability to cross biological membranes enhances its utility in drug delivery applications, particularly for compounds with low permeability.
- Peptide-Based Therapeutics : Cyclo(-Gly-His) serves as a template for developing peptide-based drugs targeting specific receptors or enzymes involved in disease processes .
Case Studies
Mécanisme D'action
The mechanism of action of Cyclo(-Gly-His) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of Cyclo(-Gly-His) allows it to adopt conformations that can mimic or inhibit natural substrates or ligands. For example, Cyclo(-Gly-His) may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Table 1: Anticancer and Antimicrobial Activities of Cyclic Dipeptides
Key Observations :
- Cyclo(-Gly-His) demonstrates moderate anticancer activity compared to cyclo(His-Ala), which shows significantly lower IC₅₀ when delivered via folate-targeted liposomes .
- Unlike cyclo(Gly-L-Ser-L-Pro) and other cyclic tripeptides, Cyclo(-Gly-His) retains bioactivity at lower concentrations, likely due to its optimized ring size and histidine-mediated interactions .
Metal-Binding and Antioxidant Properties
Table 2: Copper(II) Complexation and SOD-like Activity
Key Observations :
- Cyclo(-Gly-His) forms stable copper(II) complexes via histidine imidazole nitrogens, enabling higher redox potentials and superior superoxide radical scavenging compared to cyclo(Gly-His-Gly) or carboxylate-based cyclic peptides .
- The SOD-like activity of [Cu{cyclo(Gly-His)₄}]²⁺ is pH-dependent, with optimal performance in neutral to slightly alkaline conditions .
Physicochemical and Structural Comparisons
Table 3: Physicochemical Properties of Cyclic Dipeptides
Key Observations :
- Cyclo(-Gly-His) exhibits balanced hydrophilicity, enabling solubility in aqueous environments while retaining structural integrity—a critical advantage for drug delivery .
- Unlike hydrophobic diketopiperazines (e.g., cyclo(Pro-Leu)), Cyclo(-Gly-His) lacks algicidal activity but compensates with metal-binding versatility .
Activité Biologique
Cyclo(-Gly-His), also known as cyclo(Gly-His), is a cyclic dipeptide composed of glycine and histidine. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The unique structural characteristics of cyclic dipeptides contribute to their stability and functional efficacy, making them valuable in therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄O₂ |
Molecular Weight | 194.19 g/mol |
CAS Number | 15266-88-3 |
Cyclo(-Gly-His) is classified under diketopiperazines (DKPs), which are cyclic dipeptides that can exhibit a range of biological activities. These compounds are often synthesized through peptide coupling reactions and can serve as intermediates in organic synthesis.
Antimicrobial Activity
Cyclo(-Gly-His) has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development into new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Research indicates that cyclo(-Gly-His) exhibits cytotoxic effects against cancer cell lines, particularly HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines are reported as follows:
Cell Line | IC50 (mM) |
---|---|
HeLa | 1.699 |
MCF-7 | 0.358 |
These values suggest that cyclo(-Gly-His) is more potent against MCF-7 cells compared to HeLa cells, indicating its potential utility in targeted cancer therapies .
The anticancer effects of cyclo(-Gly-His) may involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. Studies have indicated that this compound can modulate signaling pathways associated with cell survival and death, although further research is needed to elucidate the precise mechanisms involved.
Study on Cytotoxicity
In a study published in 2021, researchers evaluated the cytotoxic effects of various cyclic dipeptides, including cyclo(-Gly-His), on cancer cell lines. The findings highlighted that cyclo(-Gly-His) significantly inhibited the proliferation of both HeLa and MCF-7 cells, supporting its potential role as an anticancer agent .
Comparative Analysis with Other Cyclopeptides
A comparative study involving cyclopeptides showed that cyclo(-Gly-His) exhibited superior cytotoxicity compared to other related compounds such as cyclo(His-Gly). This reinforces the notion that structural variations in cyclic dipeptides can lead to significant differences in biological activity .
Antithrombotic Effects
In addition to its anticancer properties, cyclo(-Gly-His) has been noted for its antithrombotic effects, which may provide additional therapeutic avenues for treating cardiovascular diseases .
Q & A
Basic Research Questions
Q. Q1. What are the structural and physicochemical properties of Cyclo(-Gly-His) that influence its stability in experimental settings?
Answer: Cyclo(-Gly-His) (CAS 15266-88-3) is a cyclic dipeptide with a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.191 g/mol. Its stability is attributed to its rigid cyclic structure, which enhances resistance to enzymatic degradation compared to linear peptides. Key physicochemical parameters include:
- Density : 1.373±0.06 g/cm³ (predicted)
- Boiling Point : 758.7±50.0 °C (predicted)
- Storage Recommendations : Store at -20°C under inert gas (e.g., nitrogen) to prevent oxidation and hydrolysis .
Methodological Guidance :
- Use techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to confirm structural integrity.
- Stability assays under varying pH/temperature conditions can quantify degradation rates .
Q. Q2. How can researchers validate the purity of Cyclo(-Gly-His) for in vitro assays?
Answer: Purity validation requires orthogonal analytical methods:
High-Performance Liquid Chromatography (HPLC) : Assess purity via retention time and peak area (≥95% purity is standard for biological assays).
Mass Spectrometry (MS) : Confirm molecular weight (194.191 Da) and detect impurities.
Amino Acid Analysis : Hydrolyze the peptide and quantify Gly/His ratios to verify composition .
Methodological Guidance :
Advanced Research Questions
Q. Q3. What experimental strategies address conflicting data on Cyclo(-Gly-His)’s anticancer mechanisms in MCF-7 cells?
Answer: Discrepancies in reported mechanisms (e.g., apoptosis vs. cell cycle arrest) may arise from:
- Dose-dependent effects : Test a range of concentrations (e.g., 1–100 μM) to identify threshold effects.
- Assay specificity : Combine flow cytometry (apoptosis markers like Annexin V) with Western blotting (cell cycle proteins like cyclin D1/p21) .
Methodological Guidance :
- Use RNA sequencing to identify differentially expressed genes and pathways (e.g., ROS signaling or MAPK pathways) .
Q. Q4. How can researchers optimize Cyclo(-Gly-His) delivery to enhance bioavailability in in vivo models?
Answer: Challenges include rapid renal clearance and enzymatic degradation. Strategies include:
Nanocarrier Systems : Encapsulate Cyclo(-Gly-His) in liposomes or polymeric nanoparticles to prolong circulation.
Chemical Modifications : Introduce PEGylation or D-amino acid substitutions to improve stability .
Methodological Guidance :
- Use pharmacokinetic (PK) studies with radiolabeled Cyclo(-Gly-His) to track biodistribution and half-life .
Q. Q5. What methodologies resolve contradictions in Cyclo(-Gly-His)’s role in oxidative stress modulation?
Answer: Cyclo(-Gly-His) exhibits both pro-oxidant (e.g., ROS generation in cancer cells) and antioxidant effects (e.g., reducing lipid peroxidation). To reconcile these:
- Cell-type specificity : Compare effects in cancer (e.g., MCF-7) vs. normal cells (e.g., HEK293).
- Redox profiling : Measure glutathione (GSH) levels, catalase activity, and mitochondrial ROS using fluorescent probes (e.g., DCFH-DA) .
Methodological Guidance :
- Pair in vitro assays with in vivo models (e.g., zebrafish or murine oxidative stress models) to validate context-dependent effects .
Q. Methodological Frameworks
Table 1. Key Experimental Parameters for Cyclo(-Gly-His) Studies
Key Recommendations for Researchers :
- Address data contradictions by standardizing experimental conditions (e.g., cell lines, incubation times).
- Prioritize reproducibility through triplicate experiments and independent validation .
- Ethical compliance : Ensure proper disposal protocols for bioactive peptides to prevent environmental contamination .
Propriétés
IUPAC Name |
(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFJTCMGWLBLPG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.